

Application Notes & Protocols: Synthesis of Benzoylformic Acid via Hydrolysis of Benzoyl Cyanide

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Compound of Interest

Compound Name: Benzoyl cyanide

Cat. No.: B1222142

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of benzoylformic acid through the hydrolysis of **benzoyl cyanide**. Benzoylformic acid is a key intermediate in the production of various pharmaceuticals and agrochemicals.^[1]^[2] This guide outlines both chemical and biosynthetic methodologies, presenting quantitative data, detailed experimental procedures, and a visual representation of the chemical transformation. The information is intended to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Introduction

Benzoylformic acid, also known as phenylglyoxylic acid, is a versatile organic intermediate.^[1] Its applications are prominent in the pharmaceutical industry, where it serves as a precursor for drugs treating gastric and duodenal ulcers (e.g., Orphenadrine), cerebrovascular diseases, and as an antispasmodic agent.^[2] Furthermore, it is a crucial starting material for the synthesis of chiral mandelic acid and triazinone herbicides.^[2] One of the common methods for its industrial synthesis is the hydrolysis of **benzoyl cyanide**.^[1] This document details established protocols for this conversion, offering a comparative overview of different approaches.

Chemical Synthesis Protocols

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a conventional and widely documented method for converting **benzoyl cyanide** to benzoylformic acid. Two common protocols utilizing different strong acids are presented below.

2.1.1. Protocol 1: Concentrated Hydrochloric Acid

This method involves the hydrolysis of **benzoyl cyanide** using concentrated hydrochloric acid at room temperature.[3]

Experimental Protocol:

- In a 1-liter flask, combine 50 g (0.38 mole) of **benzoyl cyanide** with 500 ml of concentrated hydrochloric acid (sp. gr. 1.18).
- Shake the mixture occasionally until the solid **benzoyl cyanide** is completely dissolved. A yellow oil may separate initially but will dissolve with continued shaking.
- Allow the solution to stand at room temperature for 5 days.
- After the incubation period, pour the clear yellow solution into 2 liters of water.
- Extract the aqueous solution with one 400-ml portion and three 250-ml portions of ether.
- Combine the ether extracts and wash them with a saturated sodium chloride solution.
- Dry the ether solution over anhydrous sodium sulfate.
- Remove the ether by distillation. The crude product will remain as an oil that solidifies upon cooling.
- Dissolve the crude acid (approximately 55-56 g) in 750 ml of hot carbon tetrachloride and add 2 g of decolorizing carbon (e.g., Norit).
- Filter the hot solution and allow it to cool to room temperature, followed by cooling in an ice-water bath to complete crystallization.

- Filter the solid acid with suction and dry it in a vacuum desiccator for about 2 days.

2.1.2. Protocol 2: Sulfuric Acid

This protocol utilizes sulfuric acid at an elevated temperature to achieve the hydrolysis.^[1]

Experimental Protocol:

- In a reaction vessel, add **benzoyl cyanide**, sodium chloride, and 85% sulfuric acid in a molar ratio of 1:0.1:1.2.
- Stir the mixture until the solids are dissolved.
- Raise the temperature to 50°C and maintain it for 10 hours.
- After the reaction, cool the mixture to room temperature.
- Extract the product three times with ethyl acetate.
- Combine the ethyl acetate extracts and wash with a 5% sodium bicarbonate solution.
- Heat the organic layer to remove the solvent and then cool to obtain the crude product.
- Recrystallize the crude product from hot carbon tetrachloride after treating with activated carbon for decolorization.
- Cool the filtrate to room temperature and then further cool to below 0°C to induce crystallization.
- Filter the crystals to obtain the final product.

Quantitative Data for Chemical Synthesis

Parameter	Protocol 1 (Hydrochloric Acid)[3]	Protocol 2 (Sulfuric Acid) [1]
Catalyst	Concentrated Hydrochloric Acid	85% Sulfuric Acid
Reaction Time	5 days	10 hours
Temperature	Room Temperature	50°C
Yield	73–77%	80%
Purity	Melting Point: 64–66°C	> 97%

Biosynthetic Protocols (Enzymatic Hydrolysis)

Biocatalytic methods offer a milder and often more specific alternative to chemical synthesis. Nitrilase-containing microorganisms can efficiently hydrolyze **benzoyl cyanide** to benzoylformic acid.

Protocol 3: Whole-Cell Biotransformation with *Brevibacterium* sp.

This protocol employs the bacterium *Brevibacterium* sp. CCZU12-1, which possesses high nitrilase activity, for the conversion.[4]

Experimental Protocol:

- Cultivate *Brevibacterium* sp. CCZU12-1 in an optimized medium containing glucose (10 g/L), peptone (10 g/L), yeast extract (2.5 g/L), and ϵ -caprolactam (2.0 mM) as an inducer.
- Harvest the cells and prepare a whole-cell catalyst suspension.
- Set up the biotransformation reaction in a suitable buffer at pH 7.0.
- Add the whole-cell catalyst to the reaction mixture.
- The reaction should contain **benzoyl cyanide** (120 mM), ethanol (2% v/v) as a cosolvent, and Ca^{2+} (0.1 mM).

- Maintain the reaction temperature at 30°C with appropriate agitation.
- Monitor the progress of the reaction over 24 hours.
- Upon completion, separate the biomass and isolate the benzoylformic acid from the supernatant.

Protocol 4: Biphasic System Biotransformation with *Rhodococcus* sp.

This method utilizes *Rhodococcus* sp. CCZU10-1 in a toluene-water biphasic system to enhance the substrate availability and product recovery.^{[5][6]}

Experimental Protocol:

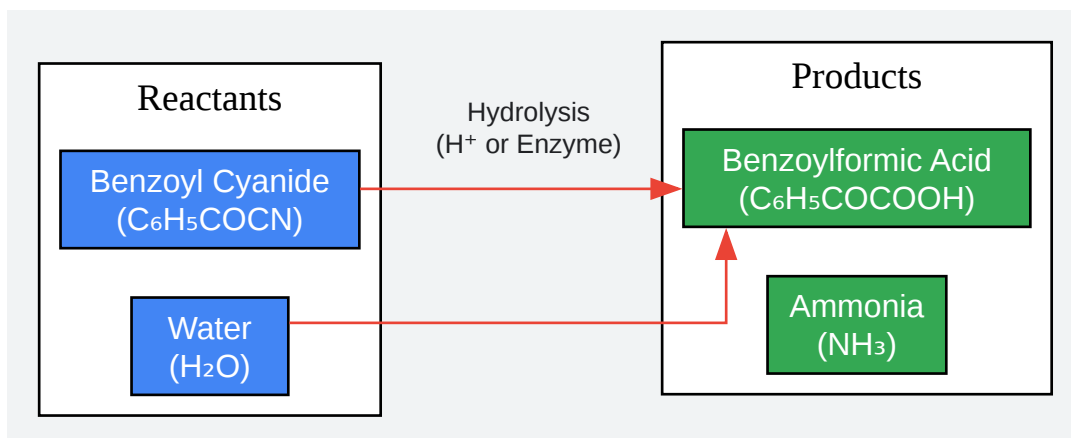
- Cultivate *Rhodococcus* sp. CCZU10-1 and prepare resting cells.
- Establish an aqueous-toluene biphasic system. Optimize the phase volume ratio.
- Maintain the aqueous phase at an optimal buffer pH and the entire system at the optimal reaction temperature.
- Introduce the resting cells into the aqueous phase.
- Add **benzoyl cyanide** to the toluene phase.
- Employ a fed-batch strategy by periodically adding more **benzoyl cyanide** to the system.
- After the reaction, separate the aqueous phase containing the product.
- Isolate and purify the benzoylformic acid from the aqueous solution.

Quantitative Data for Biosynthetic Methods

Parameter	Protocol 3 (Brevibacterium sp.) ^[4]	Protocol 4 (Rhodococcus sp.) ^{[5][6]}
Biocatalyst	Brevibacterium sp. CCZU12-1 (whole cells)	Rhodococcus sp. CCZU10-1 (resting cells)
Reaction System	Aqueous	Toluene-water biphasic
Substrate Conc.	120 mM	Fed-batch
Reaction Time	24 hours	Not specified
Temperature	30°C	Optimized
pH	7.0	Optimized
Yield/Product Conc.	91.8% Yield	932 mM accumulated product

Visualization of the Reaction

The hydrolysis of **benzoyl cyanide** to benzoylformic acid is a fundamental chemical transformation. The following diagram illustrates this process.



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Caption: Hydrolysis of **Benzoyl Cyanide** to Benzoylformic Acid.

Conclusion

The synthesis of benzoylformic acid from **benzoyl cyanide** can be effectively achieved through both chemical and biosynthetic routes. Chemical methods, particularly acid-catalyzed hydrolysis, are robust and yield good results, though they may require harsh conditions and longer reaction times.[1][3] Biosynthetic approaches using whole-cell catalysts offer a green alternative with high yields under mild conditions, making them attractive for industrial applications.[4][5] The choice of method will depend on the desired scale, purity requirements, and available resources. The protocols and data presented herein provide a solid foundation for researchers to proceed with the synthesis of this important pharmaceutical intermediate.

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